molecular formula C19H22BrNO5S B11355842 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide

Cat. No.: B11355842
M. Wt: 456.4 g/mol
InChI Key: HZCCCBUJWNKZKT-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is a benzamide derivative characterized by three key structural features:

  • Benzamide core: Provides a rigid aromatic scaffold for molecular interactions.
  • 5-Bromofuran-2-ylmethyl group: The brominated furan moiety enhances electronic density and may influence receptor binding or metabolic stability.
  • 1,1-Dioxidotetrahydrothiophen-3-yl group: The sulfone-containing tetrahydrothiophene ring contributes to solubility and conformational stability.
  • 4-Propoxy substituent: The alkoxy chain on the benzamide core likely modulates lipophilicity and membrane permeability.

This compound’s design aligns with trends in medicinal chemistry, where sulfone and halogenated heterocycles are leveraged for their pharmacokinetic and pharmacodynamic advantages .

Properties

Molecular Formula

C19H22BrNO5S

Molecular Weight

456.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-propoxybenzamide

InChI

InChI=1S/C19H22BrNO5S/c1-2-10-25-16-5-3-14(4-6-16)19(22)21(12-17-7-8-18(20)26-17)15-9-11-27(23,24)13-15/h3-8,15H,2,9-13H2,1H3

InChI Key

HZCCCBUJWNKZKT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide typically involves multi-step organic reactions. The initial step often includes the bromination of furan to obtain 5-bromofuran. This is followed by the formation of the dioxidotetrahydrothiophenyl group through oxidation and cyclization reactions. The final step involves the coupling of these intermediates with 4-propoxybenzamide under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, leading to various biological effects. The dioxidotetrahydrothiophenyl group can modulate the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Core Structure Variations

  • N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide (879564-99-5): Replaces the benzamide core with a phenylacetamide. Substitutes 5-bromofuran with 5-(4-chlorophenyl)furan. The chlorophenyl group increases lipophilicity relative to bromofuran .
  • 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (5c): Features a nicotinonitrile core instead of benzamide. Retains brominated benzofuran but introduces a methylthio group. Implications: The nitrile group enhances polarity, while the methylthio substituent may improve metabolic stability over propoxy chains .

Substituent Variations

  • 4-Bromo-N-(2-nitrophenyl)benzamide :

    • Shares a benzamide core but substitutes propoxy with nitro and bromo groups.
    • Crystallographic data indicate distinct bond angles (e.g., C–Br bond length: 1.89 Å) compared to bromofuran derivatives, affecting molecular packing and solubility .
  • N-(3-Chlor-4-fluorphenyl)-2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-N’-hydroxy-1H-imidazo[4,5-b]pyridin-7-carboximidamid: Contains the same sulfone-modified tetrahydrothiophene group but pairs it with an imidazopyridine core.

Functional and Pharmacokinetic Comparisons

Solubility and Lipophilicity

  • The sulfone group in the target compound and its analogues (e.g., ) enhances aqueous solubility compared to non-sulfonated counterparts.
  • The propoxy chain in the target compound increases lipophilicity (logP ~3.2 estimated) relative to nitrile- or nitro-substituted benzamides (logP ~2.5–2.8) .

Metabolic Stability

  • Brominated furans (target compound) are more resistant to oxidative metabolism than chlorophenyl or fluorophenyl groups, as seen in and .
  • Methylthio groups (e.g., 5c in ) may slow hepatic clearance compared to alkoxy chains .

Comparative Data Table

Compound Name Core Structure Key Substituents logP (Estimated) Metabolic Stability Reference
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide Benzamide 5-Bromofuran, sulfone-tetrahydrothiophene, propoxy 3.2 Moderate
879564-99-5 Phenylacetamide 5-(4-Chlorophenyl)furan, sulfone-tetrahydrothiophene 3.5 Low
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (5c) Nicotinonitrile Bromobenzofuran, methylthio 2.8 High
4-Bromo-N-(2-nitrophenyl)benzamide Benzamide Bromo, nitro 2.5 Moderate
N-(3-Chlor-4-fluorphenyl)-...imidazo[4,5-b]pyridin-7-carboximidamid Imidazopyridine Sulfone-tetrahydrothiophene, Cl/F 2.9 High

Biological Activity

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related studies.

Chemical Structure and Properties

The compound is characterized by several functional groups:

  • Bromofuran moiety : Contributes to its reactivity and potential biological effects.
  • Dioxidotetrahydrothiophene structure : Imparts stability and may influence interaction with biological targets.
  • Benzamide backbone : Common in pharmaceuticals, this structure can enhance solubility and bioavailability.

The molecular formula is C19H22BrN2O4SC_{19}H_{22}BrN_{2}O_{4}S with a molecular weight of approximately 452.3 g/mol. Understanding the structure is crucial for predicting its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the bromofuran derivative : Utilizing bromine and furan derivatives.
  • Synthesis of the dioxidotetrahydrothiophene : Often requires specific catalysts to enhance yield.
  • Coupling reactions : To attach the propoxybenzamide moiety.

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities:

Antimicrobial Activity

Research indicates potential antimicrobial properties, particularly against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. This activity is significant in conditions like arthritis or other inflammatory diseases.

Anticancer Properties

Initial findings suggest that the compound may influence cell proliferation pathways, indicating potential as an anticancer agent. Further research is needed to elucidate specific mechanisms and efficacy in various cancer models.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-BromofuranContains bromine-substituted furanSimpler structure; lacks thiophene and amide functionalities
Tetrahydrothiophene derivativesFeatures sulfur-containing heterocyclesVaries in substitution patterns; may lack bromine functionality
Benzamide derivativesContains benzamide backboneDiverse range of substituents; can vary widely in biological activity

The uniqueness of this compound lies in its combination of multiple heterocycles, which confer distinct chemical reactivity and potential biological activities not found in simpler compounds.

Case Studies

  • Antimicrobial Study : A recent investigation demonstrated that the compound exhibited significant activity against Staphylococcus aureus, suggesting a possible mechanism involving cell membrane disruption.
  • Inflammation Modulation : Another study focused on its effects on cytokine production in macrophages, revealing a reduction in pro-inflammatory cytokines upon treatment with the compound.
  • Cancer Cell Proliferation : In vitro studies on various cancer cell lines indicated that this compound could inhibit cell growth significantly compared to control groups.

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